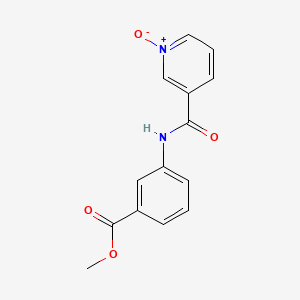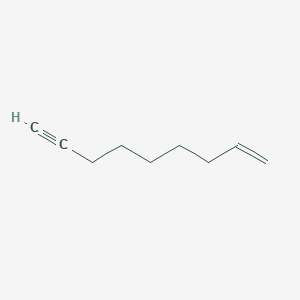![molecular formula C12H15NO5 B14475765 2,2'-({[2-(Hydroxymethyl)phenyl]methyl}azanediyl)diacetic acid CAS No. 66217-09-2](/img/structure/B14475765.png)
2,2'-({[2-(Hydroxymethyl)phenyl]methyl}azanediyl)diacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-({[2-(Hydroxymethyl)phenyl]methyl}azanediyl)diacetic acid is an organic compound with a complex structure that includes a phenyl ring, hydroxymethyl group, and diacetic acid moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-({[2-(Hydroxymethyl)phenyl]methyl}azanediyl)diacetic acid typically involves multi-step organic reactions. One common method includes the reaction of 2-(hydroxymethyl)benzylamine with diethyl malonate under basic conditions, followed by hydrolysis and decarboxylation to yield the desired product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-({[2-(Hydroxymethyl)phenyl]methyl}azanediyl)diacetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) can be used for halogenation and nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while reduction can produce primary alcohols or amines.
Aplicaciones Científicas De Investigación
2,2’-({[2-(Hydroxymethyl)phenyl]methyl}azanediyl)diacetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,2’-({[2-(Hydroxymethyl)phenyl]methyl}azanediyl)diacetic acid involves its interaction with specific molecular targets. The hydroxymethyl and diacetic acid groups can form hydrogen bonds and coordinate with metal ions, affecting various biochemical pathways. These interactions can modulate enzyme activity and influence cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Bipyridine: A similar compound with two pyridine rings, used as a ligand in coordination chemistry.
Ethylenediaminetetraacetic acid (EDTA): A chelating agent with multiple carboxylic acid groups, used in various industrial and medical applications.
Uniqueness
2,2’-({[2-(Hydroxymethyl)phenyl]methyl}azanediyl)diacetic acid is unique due to its specific combination of functional groups, which allows for diverse chemical reactivity and potential applications. Its structure provides a balance between hydrophilic and hydrophobic properties, making it versatile for various research and industrial uses.
Propiedades
Número CAS |
66217-09-2 |
|---|---|
Fórmula molecular |
C12H15NO5 |
Peso molecular |
253.25 g/mol |
Nombre IUPAC |
2-[carboxymethyl-[[2-(hydroxymethyl)phenyl]methyl]amino]acetic acid |
InChI |
InChI=1S/C12H15NO5/c14-8-10-4-2-1-3-9(10)5-13(6-11(15)16)7-12(17)18/h1-4,14H,5-8H2,(H,15,16)(H,17,18) |
Clave InChI |
QHQBYKULCSEZPW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CN(CC(=O)O)CC(=O)O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


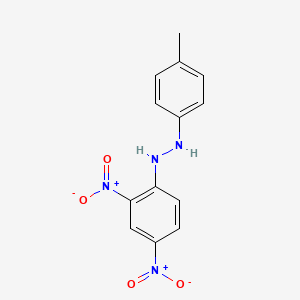
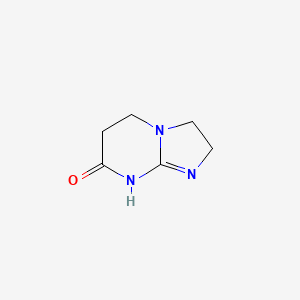
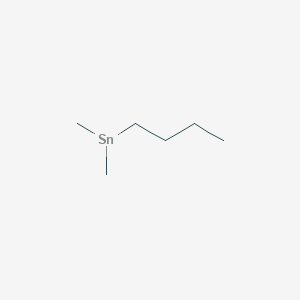


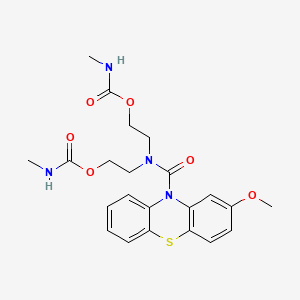

![2-{[2'-(4-Aminophenoxy)[1,1'-biphenyl]-2-yl]oxy}aniline](/img/structure/B14475706.png)
![2-[(Phenylselanyl)methyl]-3,4-dihydro-2H-1-benzopyran](/img/structure/B14475708.png)
![6-Chloro-1-oxo-2-phenyl-1lambda~5~-imidazo[1,2-b]pyridazine](/img/structure/B14475718.png)
